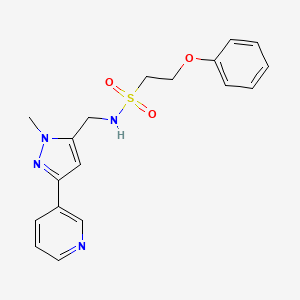

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide

CAS No.: 2034350-87-1

Cat. No.: VC5078542

Molecular Formula: C18H20N4O3S

Molecular Weight: 372.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034350-87-1 |

|---|---|

| Molecular Formula | C18H20N4O3S |

| Molecular Weight | 372.44 |

| IUPAC Name | N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide |

| Standard InChI | InChI=1S/C18H20N4O3S/c1-22-16(12-18(21-22)15-6-5-9-19-13-15)14-20-26(23,24)11-10-25-17-7-3-2-4-8-17/h2-9,12-13,20H,10-11,14H2,1H3 |

| Standard InChI Key | GPCMQADCGKUDER-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3 |

Introduction

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound that incorporates a pyrazole ring, a pyridine ring, and a sulfonamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Synthesis

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide involves several steps:

-

Preparation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core, specifically the 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl moiety. This can be achieved through the reaction of pyridine-3-carbaldehyde with methylhydrazine in the presence of a suitable catalyst .

-

Introduction of the Methyl Group: The next step involves introducing a methyl group to form the (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine intermediate. This can be done through reductive amination or similar methods .

-

Sulfonamide Formation: The final step involves reacting the aminomethylpyrazole with 2-phenoxyethanesulfonyl chloride to form the desired sulfonamide compound. This reaction typically occurs in the presence of a base to facilitate the nucleophilic substitution.

Synthesis Pathway

| Step | Reaction Components | Conditions | Product |

|---|---|---|---|

| 1 | Pyridine-3-carbaldehyde, methylhydrazine | Catalyst, solvent | 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl |

| 2 | (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine | Reductive amination conditions | (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |

| 3 | (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, 2-phenoxyethanesulfonyl chloride | Base, solvent | N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyethanesulfonamide |

Potential Applications

| Application Area | Rationale |

|---|---|

| Anti-inflammatory | Sulfonamide moiety can interact with COX enzymes. |

| Antimicrobial | Pyrazole and sulfonamide groups have been associated with antimicrobial activity. |

Future Directions

-

Biological Screening: Conduct comprehensive biological assays to determine the compound's efficacy and safety profile.

-

Structural Modifications: Explore modifications to the pyrazole or sulfonamide moieties to enhance biological activity or pharmacokinetic properties.

Given the limited availability of specific data on this compound, further investigation is warranted to unlock its full potential in pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume